Cas no 819792-56-8 (2-Propen-1-one, 3-(4-bromophenyl)-1-(3-chlorophenyl)-)

2-Propen-1-one, 3-(4-bromophenyl)-1-(3-chlorophenyl)- structure
819792-56-8 structure
Product Name:2-Propen-1-one, 3-(4-bromophenyl)-1-(3-chlorophenyl)-
CAS-nummer:819792-56-8
MF:C15H10BrClO
MW:321.596302509308
CID:702460
PubChem ID:7947379
Update Time:2025-04-19

2-Propen-1-one, 3-(4-bromophenyl)-1-(3-chlorophenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propen-1-one, 3-(4-bromophenyl)-1-(3-chlorophenyl)-
    • 3-(4-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
    • (E)-3-(4-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
    • (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
    • MFCD05364116
    • 819792-56-8
    • 1246451-68-2
    • Inchi: 1S/C15H10BrClO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-10H/b9-6+
    • InChI-sleutel: QUWMXEGITWCFEO-RMKNXTFCSA-N
    • LACHT: BrC1C=CC(=CC=1)/C=C/C(C1C=CC=C(C=1)Cl)=O

Berekende eigenschappen

  • Exacte massa: 319.96036g/mol
  • Monoisotopische massa: 319.96036g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 308
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 17.1Ų

2-Propen-1-one, 3-(4-bromophenyl)-1-(3-chlorophenyl)- Prijsmeer >>

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A2B Chem LLC
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2-Propen-1-one, 3-(4-bromophenyl)-1-(3-chlorophenyl)-
819792-56-8 95+%
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A2B Chem LLC
AC40090-25g
2-Propen-1-one, 3-(4-bromophenyl)-1-(3-chlorophenyl)-
819792-56-8 95+%
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A2B Chem LLC
AC40090-50g
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819792-56-8 95+%
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